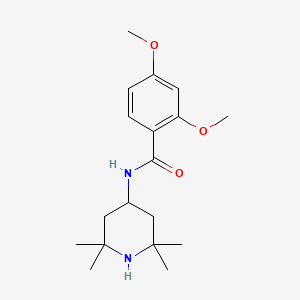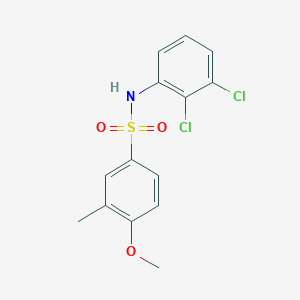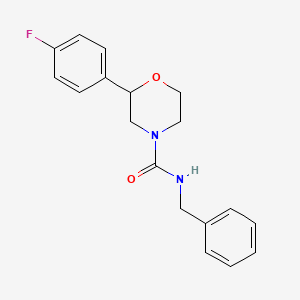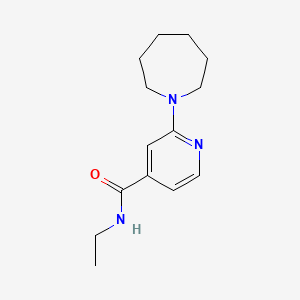
N-cyclopropyl-2-(propan-2-ylamino)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-2-(propan-2-ylamino)pyridine-3-carboxamide, also known as CPI-455, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. It was first synthesized by researchers at the pharmaceutical company Pfizer, and subsequent studies have explored its mechanism of action and potential uses in treating various diseases.
Mécanisme D'action
N-cyclopropyl-2-(propan-2-ylamino)pyridine-3-carboxamide works by inhibiting a protein called bromodomain and extra-terminal domain (BET), which plays a key role in regulating gene expression. By inhibiting BET, this compound can alter the expression of genes involved in cell growth, inflammation, and other processes. This makes it a promising candidate for treating diseases where gene expression plays a role in disease progression.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (cell death) in cancer cells, inhibit cell migration and invasion, and reduce inflammation. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, making it suitable for use in clinical settings.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-cyclopropyl-2-(propan-2-ylamino)pyridine-3-carboxamide in lab experiments is its specificity for BET inhibition, which reduces the risk of off-target effects. Additionally, its favorable pharmacokinetic profile makes it easy to administer and monitor in animal studies. However, one limitation is that it may not be effective in all types of cancer or inflammatory diseases, and more research is needed to determine its optimal therapeutic applications.
Orientations Futures
There are several potential future directions for N-cyclopropyl-2-(propan-2-ylamino)pyridine-3-carboxamide research. One area of interest is exploring its use in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its effectiveness. Additionally, researchers may investigate its potential use in treating other diseases where gene expression plays a role, such as neurodegenerative diseases. Finally, further studies may be needed to optimize the synthesis of this compound and develop more efficient and cost-effective production methods.
Méthodes De Synthèse
The synthesis of N-cyclopropyl-2-(propan-2-ylamino)pyridine-3-carboxamide involves a multi-step process that begins with the reaction of 2-cyanopyridine with cyclopropylmagnesium bromide. The resulting intermediate is then reacted with isopropylamine to form the final product, this compound. The synthesis has been optimized to produce high yields and purity, making it suitable for large-scale production.
Applications De Recherche Scientifique
N-cyclopropyl-2-(propan-2-ylamino)pyridine-3-carboxamide has been the subject of numerous scientific studies, with researchers exploring its potential uses in treating a variety of diseases. One area of particular interest is cancer, as this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Other studies have investigated its potential use in treating inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
N-cyclopropyl-2-(propan-2-ylamino)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-8(2)14-11-10(4-3-7-13-11)12(16)15-9-5-6-9/h3-4,7-9H,5-6H2,1-2H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTQATCCJPBOAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=CC=N1)C(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[4-(3-Methoxyphenyl)piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7629277.png)
![N-[4-(4-bromophenyl)oxan-4-yl]acetamide](/img/structure/B7629281.png)
![N-[(2-oxo-1H-quinolin-4-yl)methyl]acetamide](/img/structure/B7629289.png)




![2-[[2-(1-Methylindol-3-yl)acetyl]amino]propanoic acid](/img/structure/B7629328.png)

![2,3-Dihydroindol-1-yl-[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methanone](/img/structure/B7629363.png)
![[2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-4-yl]-(2-methylpiperidin-1-yl)methanone](/img/structure/B7629370.png)
